molecular formula C22H21NO2S B3503508 4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine

4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine

Cat. No. B3503508
M. Wt: 363.5 g/mol
InChI Key: NGILYAITSPUABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine, also known as CTHAM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of morpholine-based carbonothioyl compounds, which have been shown to have diverse biological activities.

Scientific Research Applications

4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine has been studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant activities. In addition, 4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain. These properties make 4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine a promising candidate for the development of new drugs for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine is not fully understood. However, it is believed to exert its biological activities by interacting with specific molecular targets in cells. For example, 4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, 4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine reduces inflammation and pain.
Biochemical and Physiological Effects:
4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in cells. In addition, 4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine has been shown to induce apoptosis, or programmed cell death, in cancer cells. Moreover, 4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. In addition, 4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine is stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to use in certain assays. Moreover, 4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine has not been extensively studied in vivo, which limits its potential applications in animal models.

Future Directions

There are several future directions for research on 4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine. One area of interest is the development of new drugs based on 4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine for the treatment of various diseases such as inflammation and cancer. Another area of research is the elucidation of the molecular targets of 4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine and its mechanism of action. Furthermore, the evaluation of the pharmacokinetics and toxicity of 4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine in vivo would provide important information for its potential clinical applications. Overall, 4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine is a promising compound that has the potential to contribute to the development of new therapies for various diseases.

properties

IUPAC Name

morpholin-4-yl-[4-(naphthalen-1-ylmethoxy)phenyl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2S/c26-22(23-12-14-24-15-13-23)18-8-10-20(11-9-18)25-16-19-6-3-5-17-4-1-2-7-21(17)19/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGILYAITSPUABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine
Reactant of Route 2
4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine
Reactant of Route 3
Reactant of Route 3
4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine
Reactant of Route 5
Reactant of Route 5
4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine
Reactant of Route 6
Reactant of Route 6
4-{[4-(1-naphthylmethoxy)phenyl]carbonothioyl}morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.